molecular formula C24H26N2O3 B4706114 7-(Propan-2-ylidene)-3-{[4-(pyridin-4-ylmethyl)phenyl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid

7-(Propan-2-ylidene)-3-{[4-(pyridin-4-ylmethyl)phenyl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B4706114
M. Wt: 390.5 g/mol
InChI Key: FQPWVODMBQFTIY-UHFFFAOYSA-N
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Description

7-(Propan-2-ylidene)-3-{[4-(pyridin-4-ylmethyl)phenyl]carbamoyl}bicyclo[221]heptane-2-carboxylic acid is a complex organic compound with a unique structure that combines a bicyclic heptane ring with a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Propan-2-ylidene)-3-{[4-(pyridin-4-ylmethyl)phenyl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the bicyclic heptane ring: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the pyridine moiety: This step often involves a coupling reaction, such as a Suzuki or Heck reaction, to attach the pyridine ring to the bicyclic core.

    Final modifications: Any additional functional groups are introduced in the final steps, often through selective reduction or oxidation reactions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-(Propan-2-ylidene)-3-{[4-(pyridin-4-ylmethyl)phenyl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce new functional groups, such as halides or amines, into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halides (e.g., NaCl, NaBr), amines (e.g., NH3, RNH2)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

7-(Propan-2-ylidene)-3-{[4-(pyridin-4-ylmethyl)phenyl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its rigid bicyclic structure could be useful in the design of new materials with specific mechanical or thermal properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions, especially those involving pyridine-containing molecules.

    Industrial Applications: It may serve as a precursor or intermediate in the synthesis of more complex molecules used in various industries.

Mechanism of Action

The mechanism by which 7-(Propan-2-ylidene)-3-{[4-(pyridin-4-ylmethyl)phenyl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The bicyclic structure could provide a rigid framework that enhances binding affinity and specificity. The pyridine moiety might participate in hydrogen bonding or π-π interactions, further stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Similar Compounds

  • Bis(4-(pyridin-4-yl)phenyl)methanone
  • N-(4-methoxyphenyl)-2-(propan-2-ylidene)hydrazine carbothioamide
  • N-(4-nitrophenyl)-2-(propan-2-ylidene)hydrazine carbothioamide

Uniqueness

Compared to similar compounds, 7-(Propan-2-ylidene)-3-{[4-(pyridin-4-ylmethyl)phenyl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid stands out due to its unique combination of a bicyclic heptane ring and a pyridine moiety. This structure provides a balance of rigidity and flexibility, making it suitable for various applications. Additionally, the presence of the carbamoyl group introduces further functional versatility, allowing for a wide range of chemical modifications and interactions.

Properties

IUPAC Name

7-propan-2-ylidene-3-[[4-(pyridin-4-ylmethyl)phenyl]carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O3/c1-14(2)20-18-7-8-19(20)22(24(28)29)21(18)23(27)26-17-5-3-15(4-6-17)13-16-9-11-25-12-10-16/h3-6,9-12,18-19,21-22H,7-8,13H2,1-2H3,(H,26,27)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQPWVODMBQFTIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C1C2CCC1C(C2C(=O)NC3=CC=C(C=C3)CC4=CC=NC=C4)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(Propan-2-ylidene)-3-{[4-(pyridin-4-ylmethyl)phenyl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 2
7-(Propan-2-ylidene)-3-{[4-(pyridin-4-ylmethyl)phenyl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 3
7-(Propan-2-ylidene)-3-{[4-(pyridin-4-ylmethyl)phenyl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 4
7-(Propan-2-ylidene)-3-{[4-(pyridin-4-ylmethyl)phenyl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
7-(Propan-2-ylidene)-3-{[4-(pyridin-4-ylmethyl)phenyl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
7-(Propan-2-ylidene)-3-{[4-(pyridin-4-ylmethyl)phenyl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid

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